Mechanism of Action: Direct Inhibition of Maml1 Recruitment vs. Upstream γ-Secretase Inhibition
IMR-1 is a first-in-class inhibitor that directly disrupts the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin, a downstream event essential for Notch target gene transcription [1]. In a quantitative cell-free assay measuring NTC assembly on DNA, IMR-1 achieved this disruption with an IC50 of 26 μM . This mechanism is fundamentally different from that of γ-secretase inhibitors (GSIs) like DAPT, RO4929097, and LY-411575, which block the upstream proteolytic release of the Notch intracellular domain (NICD) . IMR-1's downstream action provides a more targeted approach, potentially avoiding the pleiotropic effects associated with GSIs [2].
| Evidence Dimension | Mechanism of Action and Primary Target |
|---|---|
| Target Compound Data | Inhibits recruitment of Maml1 to the Notch Ternary Complex on chromatin; IC50 = 26 μM in cell-free assay for NTC disruption |
| Comparator Or Baseline | DAPT, RO4929097, LY-411575: Inhibit γ-secretase-mediated cleavage of Notch receptors; IC50 values vary (e.g., RO4929097 IC50 = 4 nM on γ-secretase) |
| Quantified Difference | IMR-1 targets the transcriptional complex downstream of receptor cleavage, whereas GSIs act upstream on receptor processing. |
| Conditions | Cell-free assay for NTC assembly (IMR-1); γ-secretase enzyme assays (GSIs) |
Why This Matters
This mechanistic distinction is critical for researchers aiming to interrogate the Notch transcriptional complex specifically, without confounding effects on other γ-secretase substrates.
- [1] Astudillo L, Da Silva TG, Wang Z, Han X, Jin K, VanWye J, Zhu X, Weaver K, Oashi T, Lopes PE et al. (2016) The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis. Cancer Res, 76 (12): 3593-603. View Source
- [2] Ran Y, Hossain F, Pannuti A, Lessard CB, Ladd GZ, Jung JI, Minter LM, Osborne BA, Miele L, Golde TE. (2017) γ-Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct. EMBO Mol Med. 9(7):950-966. View Source
